molecular formula C19H28N4O3 B1162876 ADB-PINACA N-(4-hydroxypentyl) metabolite

ADB-PINACA N-(4-hydroxypentyl) metabolite

Katalognummer B1162876
Molekulargewicht: 360.5
InChI-Schlüssel: PLWUNCALBOFEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADB-PINACA is an analog of AKB48, a synthetic cannabinoid also known as APINACA. ADB-PINACA N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of ADB-PINACA, based on the known metabolism of similar compounds. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

Metabolite Identification and Analysis

  • Distinguishing Between Synthetic Cannabinoids : A study by Carlier et al. (2017) focused on differentiating the intake of ADB-PINACA and its analog 5F-ADB-PINACA through human hepatocyte metabolites. The study identified key metabolites, including ADB-PINACA ketopentyl and hydroxypentyl, which are crucial markers for ADB-PINACA intake.

  • Synthetic Cannabinoid Receptor Agonists : Research by Gamage et al. (2018) showed that hydroxypentyl metabolites of synthetic cannabinoids like ADB-PINACA retain efficacy at human cannabinoid receptors. This suggests that these metabolites might contribute to the pharmacological effects of synthetic cannabinoids.

  • Metabolism and Pharmacological Profiling : A study by Longworth et al. (2017) synthesized and characterized the major metabolites of ADB-PINACA, finding that non-carboxylic acid metabolites retained potent activity at CB1 and CB2 receptors. This indicates that ADB-PINACA metabolites may contribute to the overall pharmacological profile of the drug.

  • Metabolic Stability and Profiling : Research by Wohlfarth et al. (2015) investigated the metabolic stability and metabolite profiling of AB-PINACA and its 5-fluoro analog. They identified several metabolites, including 5-hydroxypentyl and pentanoic acid metabolites, which are shared with ADB-PINACA.

Analytical and Forensic Applications

  • Forensic Toxicology and Drug Testing : A study by Kronstrand et al. (2021) outlined the increasing prevalence of ADB-BUTINACA in forensic toxicology cases. They identified specific metabolites in human hepatocytes, which can serve as biomarkers in blood and urine for forensic investigations.

  • Screening and Confirmation of Synthetic Cannabinoids : Tynon et al. (2017) developed a method for screening and confirming a range of synthetic cannabinoids, including ADB-PINACA, in human blood. This method is essential for forensic investigations and detecting drug abuse cases (Tynon et al., 2017).

Pharmacological and Toxicological Studies

  • Pharmacology and Toxicology of Synthetic Cannabinoids : A study by Cabanlong et al. (2022) explored the affinity and efficacy of 5F-MDMB-PINACA metabolites at CB1 receptors, indicating their potential contribution to the toxicity of synthetic cannabinoids.

  • Synthetic Cannabinoid Metabolite Synthesis : Research by McKinnie et al. (2018) developed a method for synthesizing 5-fluoro-4-hydroxypentyl side chain metabolites of synthetic cannabinoids. This is crucial for understanding the pharmacology and toxicology of these substances.

Legal and Regulatory Perspectives

  • Controlled Substances Regulation : A final rule issued by the Drug Enforcement Administration placed AB-FUBINACA and ADB-PINACA into Schedule I of the Controlled Substances Act. This action highlights the legal and regulatory challenges associated with synthetic cannabinoids (Federal Register, 2016).

Eigenschaften

Produktname

ADB-PINACA N-(4-hydroxypentyl) metabolite

Molekularformel

C19H28N4O3

Molekulargewicht

360.5

InChI

InChI=1S/C19H28N4O3/c1-12(24)8-7-11-23-14-10-6-5-9-13(14)15(22-23)18(26)21-16(17(20)25)19(2,3)4/h5-6,9-10,12,16,24H,7-8,11H2,1-4H3,(H2,20,25)(H,21,26)

InChI-Schlüssel

PLWUNCALBOFEBI-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CCCC(O)C)C2=C1C=CC=C2

Synonyme

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 2
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 3
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 4
Reactant of Route 4
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 5
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 6
Reactant of Route 6
ADB-PINACA N-(4-hydroxypentyl) metabolite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.